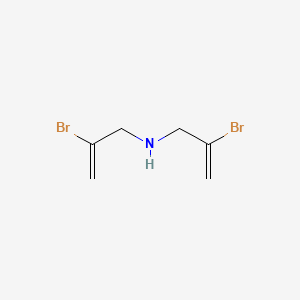
6-(4-Bromophenyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenyl)hexanoic acid is an organic compound with the molecular formula C12H15BrO2 It is a derivative of hexanoic acid where a bromophenyl group is attached to the sixth carbon atom of the hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(4-Bromophenyl)hexanoic acid involves the bromination of hexanoic acid derivatives. For instance, the compound can be prepared by reacting ε-caprolactone with hydrogen bromide gas in an organic solvent. The reaction is typically carried out at temperatures ranging from 0°C to 100°C to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using specialized equipment to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Bromophenyl)hexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of phenylhexanoic acids or other substituted derivatives.
Oxidation: Production of bromophenyl ketones or carboxylic acids.
Reduction: Generation of bromophenyl alcohols or alkanes.
Applications De Recherche Scientifique
6-(4-Bromophenyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(4-Bromophenyl)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in various binding interactions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromohexanoic acid: Lacks the phenyl group, making it less complex and potentially less versatile in applications.
4-Bromophenylacetic acid: Has a shorter carbon chain, which may affect its reactivity and interactions.
6-Phenylhexanoic acid: Lacks the bromine atom, which can influence its chemical properties and reactivity.
Uniqueness
6-(4-Bromophenyl)hexanoic acid is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
6-(4-bromophenyl)hexanoic acid |
InChI |
InChI=1S/C12H15BrO2/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9H,1-5H2,(H,14,15) |
Clé InChI |
KGOQTHODMLGCMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



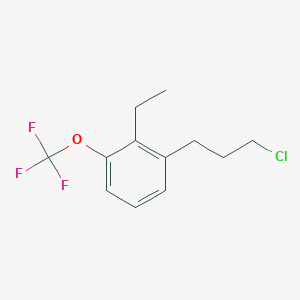

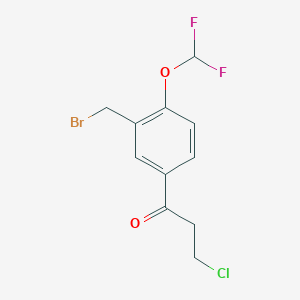

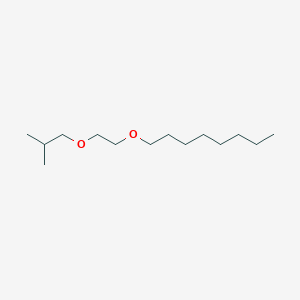

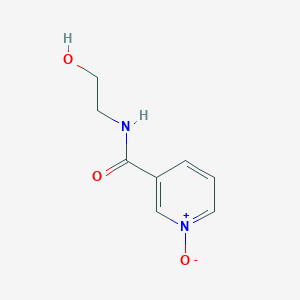
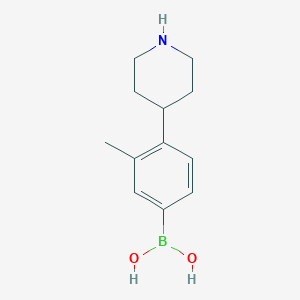
![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)


